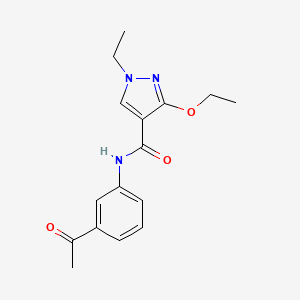

N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including an acetyl group, an ethoxy group, a pyrazole ring, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetyl group could be introduced through a Friedel-Crafts acylation, the ethoxy group through a Williamson ether synthesis, and the pyrazole ring through a reaction of a 1,3-diketone with hydrazine .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .

Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, the ethoxy group could participate in ether cleavage reactions, and the pyrazole ring could undergo electrophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of its intermolecular forces, and its reactivity would depend on the presence of reactive functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has explored efficient methods for synthesizing novel pyrazole derivatives, including structures similar to N-(3-acetylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. For instance, a study by Ghaedi et al. (2015) introduced a novel and efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showcasing a method that might be applicable to the synthesis of related compounds (Ghaedi et al., 2015).

Biological Activities

The exploration of pyrazole derivatives extends into assessing their biological activities. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further derived pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a potential for antitumor activities (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activities

Investigations into the antimicrobial potential of pyrazole derivatives have been conducted. Sharshira and Hamada (2011) synthesized a series of 3,5-disubstituted pyrazole-1-carboxamides with varying N-acetyl modifications, demonstrating some compounds' effectiveness against microbial strains, suggesting a potential application in developing antimicrobial agents (Sharshira & Hamada, 2011).

Insecticidal and Fungicidal Activities

Zhao et al. (2008) designed and synthesized pyrazoline derivatives by incorporating the beta-methoxyacrylate pharmacophore, aiming to discover compounds exhibiting both fungicidal and insecticidal activities. This research highlights the potential agricultural applications of pyrazole derivatives in controlling pests and diseases (Zhao et al., 2008).

Corrosion Inhibition

The application of pyrazole derivatives extends to materials science, specifically in corrosion inhibition. Paul, Yadav, and Obot (2020) studied the effectiveness of carbohydrazide-pyrazole compounds in protecting mild steel in acidic environments, indicating a potential industrial application in protecting metals from corrosion (Paul, Yadav, & Obot, 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-4-19-10-14(16(18-19)22-5-2)15(21)17-13-8-6-7-12(9-13)11(3)20/h6-10H,4-5H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNLKHDNDMENGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2605121.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2605122.png)

![5-Chloro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2605124.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2605130.png)

![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)

![Methyl 5-[4-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperazin-1-yl]thiophene-2-carboxylate](/img/structure/B2605135.png)

![5-methyl-3-phenyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2605137.png)